

# Inavolisib: Drug Interactions & Clinical Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Inavolisib

CAS No.: 2060571-02-8

Cat. No.: S528759

[Get Quote](#)

The table below summarizes the known drug interaction and safety data for **inavolisib**.

| Category                    | Details |
|-----------------------------|---------|
| Total Drug Interactions [1] | 222     |
| Major Interactions [1]      | 50      |
| Moderate Interactions [1]   | 172     |
| Disease Interactions [1]    | 3       |

| **Common Adverse Events (AEs)** (Incidence  $\geq 20\%$ ) [2] [3] | Cytopenias (e.g., neutropenia), Hyperglycemia, Stomatitis, Diarrhea, Nausea, Decreased appetite, Fatigue, Headache, Rash, Various laboratory abnormalities (e.g., hypokalemia, elevated ALT) | | **Serious Warnings** [2] [3] | Hyperglycemia, Diarrhea, Stomatitis, Embryo-fetal toxicity | | **Median Time to Onset of Key AEs** [3] | Hyperglycemia: 7 days; Stomatitis: 13 days; Diarrhea: 15 days |

## Key Safety Considerations & Contraindications

While no specific contraindications are listed in the available resources, the following disease interactions and patient conditions require extreme caution [1] [3]:

- **Hyperglycemia:** Severe hyperglycemia can occur. Safety in patients with type 1 or type 2 diabetes requiring ongoing treatment is not established. **Management** involves rigorous glucose monitoring and the use of antihyperglycemic medications [3].
- **Stomatitis:** Severe mouth sores have been reported. **Management** includes the use of corticosteroid-containing mouthwash for prophylaxis or treatment, and dose modifications for more severe cases [3].
- **Diarrhea:** Can be severe, leading to dehydration and acute kidney injury. **Management** involves increased fluid intake, antidiarrheal medications, and dose adjustments [3].
- **Embryo-Fetal Toxicity:** Can cause fetal harm. **Management** requires verifying pregnancy status and ensuring the use of effective non-hormonal contraception during and after treatment [3].

## Clinical Trial Safety Data Overview

The following table presents selected safety data from the phase I/Ib study (GO39374), which evaluated **inavolisib** both as a single agent and in combination with other therapies (like palbociclib and fulvestrant) in 190 patients with PIK3CA-mutated advanced breast cancer [4].

| Safety Parameter                           | Incidence (n=190) |
|--------------------------------------------|-------------------|
| Any Treatment-Related AE                   | 181 (95.3%)       |
| Grade 3-5 Treatment-Related AEs            | 107 (56.3%)       |
| AEs Leading to Inavolisib Withdrawal       | 5 (2.6%)          |
| AEs Leading to Dose Reduction/Interruption | 103 (54.2%)       |
| Hyperglycemia (grouped term)               | 129 (67.9%)       |
| Diarrhea (grouped term)                    | 124 (65.3%)       |
| Stomatitis (grouped term)                  | 93 (48.9%)        |
| Rash (grouped term)                        | 47 (24.7%)        |

**Conclusions from the trial:** The study found that hyperglycemia, diarrhea, and stomatitis typically occurred early in treatment. These side effects were manageable with supportive measures and/or dose modifications of **inavolisib** [4]. The safety profile was considered **manageable**, supporting the ongoing clinical development of the drug [4].

## Mechanism of Action Diagram

The DOT code below illustrates the mechanism of action of **inavolisib**, a highly selective PI3K $\alpha$  inhibitor.



[Click to download full resolution via product page](#)

Diagram 1: **Inavolisib**'s dual mechanism of action involves inhibiting PI3Kα activity and inducing the degradation of the mutant p110α protein [5].

## FAQ for Research & Development

**Q1: What is the clinical evidence supporting inavolisib's efficacy?** The phase III INAVO120 trial demonstrated that adding **inavolisib** to palbociclib and fulvestrant significantly improved outcomes. It extended median **Progression-Free Survival (PFS)** to 17.2 months versus 7.3 months with placebo, and improved **Overall Survival (OS)** to 34 months versus 27 months, reducing the risk of death by 33% [6].

**Q2: How should key adverse events (AEs) be managed in a clinical trial setting?** Based on the phase I/Ib study, here are recommended protocols [4] [2]:

- **Hyperglycemia:** Manage with oral antihyperglycemic agents (e.g., metformin). Implement a strict glucose monitoring schedule: fast every 3 days in Week 1, weekly for the next 3 weeks, then every 2 weeks for 8 weeks, and periodically thereafter [2] [3].
- **Diarrhea:** Manage with common antidiarrheal medications and encourage increased fluid intake [4].
- **Stomatitis:** Manage with supportive measures like dexamethasone mouthwash [4] [2].

**Q3: Are there any specific handling requirements for inavolisib?** Yes. **Inavolisib** is considered a **potentially hazardous drug** per the National Institute for Occupational Safety and Health (NIOSH) definition. Researchers must follow appropriate safe handling precautions [2].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Inavolisib Interactions Checker [drugs.com]
2. Oncology Drug Reference Sheet: Inavolisib [ons.org]
3. Inavolisib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
4. Safety overview and management of inavolisib alone and in ... [pmc.ncbi.nlm.nih.gov]
5. Mechanistic optimization of inavolisib combined with CDK4 ... [frontiersin.org]
6. Treatment Combination With Inavolisib Extends Survival ... [asco.org]

To cite this document: Smolecule. [Inavolisib: Drug Interactions & Clinical Safety Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528759#inavolisib-drug-interactions-and-contraindications>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)